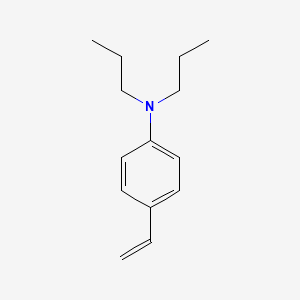

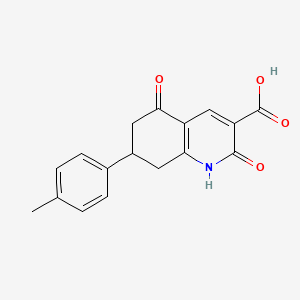

3-(二甲基氨基)-N-((4-(噻吩-3-基)四氢-2H-吡喃-4-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds with similar structural features often involves intricate processes that yield significant insights into the chemical behavior and reactivity of the molecule . For example, studies have demonstrated methods for synthesizing benzamide derivatives and related compounds, showcasing techniques like esterification, Claisen-type reactions, and Suzuki−Miyaura reactions (Ikemoto et al., 2005). These processes highlight the compound's potential for diverse chemical transformations and its relevance in synthesizing biologically active molecules.

Molecular Structure Analysis

The molecular structure of benzamide derivatives and related compounds can be elucidated through techniques such as X-ray crystallography, revealing intricate details about their molecular geometry, intermolecular interactions, and crystalline form. For instance, studies on similar compounds have shown that supramolecular aggregation is controlled by a combination of π–π interactions and weak hydrogen bonding, indicating the importance of these interactions in the compound's structural stability (Kranjc et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves a variety of reactions, including ring closure reactions and alkylation, which contribute to the generation of structurally diverse libraries of compounds. For example, reactions using ketonic Mannich bases derived from acetylthiophene as starting materials have been utilized to produce a wide range of compounds, demonstrating the versatility and reactivity of these molecules (Roman, 2013).

科学研究应用

合成和结构分析

研究表明,对含有吡喃和噻吩衍生物的化合物的合成和晶体结构分析引起了极大的兴趣,突显了它们在材料科学和分子工程中的潜力。例如,对吡喃衍生物的晶体结构研究揭示了氢键和π-π相互作用如何促进超分子结构的形成,这对于设计具有特定性质的新材料可能至关重要(Kranjc et al., 2012)。

生物活性

与噻吩和吡喃相关的化合物已被研究其生物活性,包括抗菌、抗肿瘤和酶抑制性质。例如,噻吩衍生物显示出潜在的抗菌和抗真菌活性,这可能被用于开发新的抗微生物药物(Vasu et al., 2003)。此外,吡喃衍生物与抗肿瘤活性相关联,暗示了它们在癌症研究中的用途(Deady et al., 2003)。

化学性质和反应

对相关化合物的化学行为的研究表明,它们在通过烷基化和环闭合等反应生成结构多样的化合物方面具有多样性。这种化学反应性可以在合成化学中加以利用,用于开发在各个领域中具有潜在应用的新化合物(Roman, 2013)。

属性

IUPAC Name |

3-(dimethylamino)-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-21(2)17-5-3-4-15(12-17)18(22)20-14-19(7-9-23-10-8-19)16-6-11-24-13-16/h3-6,11-13H,7-10,14H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWGABDGDXRBHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOCC2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)

![methyl 4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2498339.png)

![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)

![2-(2-ethylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2498344.png)

![8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498348.png)

![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)

![7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2498353.png)

![3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2498354.png)